4-Chloro-3,5-difluoroaniline chemical properties
4-Chloro-3,5-difluoroaniline chemical properties
An In-Depth Technical Guide to 4-Chloro-3,5-difluoroaniline: Properties, Synthesis, and Applications
Introduction
4-Chloro-3,5-difluoroaniline is a halogenated aromatic amine that serves as a crucial and versatile building block in modern synthetic chemistry. Its unique substitution pattern—an activating amino group combined with electron-withdrawing fluorine and chlorine atoms—imparts a distinct reactivity profile that is highly valued in the development of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and applications, with a focus on its role in the fields of pharmaceutical and agrochemical research. For professionals in drug discovery, the specific arrangement of halogens on the aniline scaffold offers a strategic tool for modulating pharmacokinetic and pharmacodynamic properties such as metabolic stability, binding affinity, and lipophilicity.[1]
Core Chemical and Physical Properties
The fundamental properties of 4-Chloro-3,5-difluoroaniline define its behavior in both laboratory and industrial settings. The presence of fluorine atoms significantly influences its physical state, polarity, and boiling point compared to its non-fluorinated analogues.
Below is a diagram illustrating the molecular structure of 4-Chloro-3,5-difluoroaniline.
Caption: Molecular structure of 4-Chloro-3,5-difluoroaniline.
Table 1: Physicochemical Properties of 4-Chloro-3,5-difluoroaniline
| Property | Value | Source(s) |
| CAS Number | 2613-33-4 | [2][3][4] |
| Molecular Formula | C₆H₄ClF₂N | [2][3][4] |
| Molecular Weight | 163.55 g/mol | [2][3] |
| Appearance | Data not consistently available; likely a solid or liquid. | |
| Purity | ≥96% | [4] |
| Storage Temperature | Room temperature | [4] |
| Product Family | Protein Degrader Building Blocks | [4] |
Spectroscopic and Analytical Profile
A thorough analytical characterization is essential for verifying the identity and purity of 4-Chloro-3,5-difluoroaniline. The following sections describe the expected spectroscopic signatures based on its molecular structure.
Caption: General workflow for the structural elucidation of 4-Chloro-3,5-difluoroaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.[5]
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two aromatic protons are chemically equivalent and will appear as a single signal. Due to coupling with the two adjacent fluorine atoms, this signal would likely manifest as a triplet. The two protons of the amine group (-NH₂) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR: The spectrum will show four distinct signals for the aromatic carbons due to molecular symmetry. The carbon atom bonded to the amino group (C1) will be shifted downfield, while the carbons bonded to the highly electronegative fluorine atoms (C3, C5) will also show characteristic downfield shifts and exhibit strong C-F coupling. The carbon bonded to chlorine (C4) and the carbons bonded to hydrogen (C2, C6) will have distinct chemical shifts.
-
¹⁹F NMR: This spectrum will display a single signal, as both fluorine atoms are in identical chemical environments. This signal will be split into a triplet due to coupling with the two adjacent aromatic protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[6][7]
-
N-H Stretch: The primary amine will show a characteristic pair of medium-intensity absorption bands in the range of 3300-3500 cm⁻¹.
-
C-H Aromatic Stretch: Aromatic C-H stretching vibrations will appear as weak to medium bands just above 3000 cm⁻¹.
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C=C Aromatic Stretch: Benzene ring skeletal vibrations typically occur in the 1450-1600 cm⁻¹ region.
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C-F Stretch: Strong absorption bands corresponding to the C-F bond stretching are expected in the 1100-1350 cm⁻¹ region.
-
C-Cl Stretch: A strong band for the C-Cl stretch is typically observed in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak corresponding to the molecular weight of the compound (163.55 Da).
-
Isotopic Pattern: A key diagnostic feature will be the M+2 peak, which arises from the presence of the ³⁷Cl isotope. This peak will have an intensity approximately one-third that of the main molecular ion peak (M⁺, from ³⁵Cl), confirming the presence of a single chlorine atom.
Synthesis and Reactivity
Synthetic Approaches
While multiple routes exist for substituted anilines, a common strategy for producing 4-Chloro-3,5-difluoroaniline involves the direct electrophilic chlorination of 3,5-difluoroaniline. The strongly activating amino group directs the incoming electrophile to the ortho and para positions. Since the para position is sterically less hindered, it is the favored site of substitution.
Caption: A plausible synthetic route to 4-Chloro-3,5-difluoroaniline.
Protocol 1: Representative Synthesis via Electrophilic Chlorination
Causality: This protocol uses N-chlorosuccinimide (NCS) as a mild and selective chlorinating agent. The reaction is performed in a non-polar solvent to facilitate the electrophilic substitution on the electron-rich aniline ring.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1.0 equivalent of 3,5-difluoroaniline in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Cooling: Cool the solution to 0 °C using an ice bath to control the exothermicity of the reaction.
-
Reagent Addition: Slowly add a solution of 1.05 equivalents of N-chlorosuccinimide (NCS) in the same solvent to the cooled aniline solution over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-Chloro-3,5-difluoroaniline.
Chemical Reactivity
The reactivity is dominated by the interplay of its functional groups:
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Amino Group: As a potent activating group, the -NH₂ directs electrophilic aromatic substitution to the ortho positions (C2, C6), as the para position is blocked. It can also undergo standard amine reactions such as diazotization (e.g., Sandmeyer reaction), acylation, and alkylation.
-
Halogen Atoms: The fluorine and chlorine atoms are deactivating via their strong inductive effect but are weak resonance donors. They enhance the acidity of the N-H protons and influence the overall electronic character of the ring, making it a valuable precursor for nucleophilic aromatic substitution (SₙAr) reactions under certain conditions, particularly after conversion of the amine to a better leaving group.
Applications in Research and Development
4-Chloro-3,5-difluoroaniline is not an end-product but a high-value intermediate. Its utility stems from the strategic placement of halogen atoms, which can significantly enhance the biological activity and pharmacokinetic profile of a target molecule.
-
Pharmaceutical Industry: It is a key building block for synthesizing Active Pharmaceutical Ingredients (APIs).[8] The difluoro substitution pattern is often used to block metabolic oxidation sites, thereby increasing the half-life of a drug. The chlorine atom can serve as a key interaction point within a biological target's binding pocket or as a handle for further chemical modification.[9]
-
Agrochemicals: In agrochemical synthesis, this molecule is used to create potent herbicides and pesticides.[8] The specific halogenation pattern can fine-tune the compound's selectivity and efficacy against target pests or weeds while potentially reducing its environmental impact.[1][10]
-
Materials Science: Fluorinated organic compounds are used in the development of specialty polymers and materials with enhanced thermal stability and specific electronic properties.[10]
Safety and Handling
As with many halogenated anilines, 4-Chloro-3,5-difluoroaniline must be handled with appropriate precautions. It is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[11]
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Statement | Source(s) |
| Hazard | R20/21/22 | Harmful by inhalation, in contact with skin and if swallowed. | [11] |
| Hazard | R36/37/38 | Irritating to eyes, respiratory system and skin. | [11] |
| Precaution | S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [11] |
| Precaution | S36/37 | Wear suitable protective clothing and gloves. | [11] |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.
Conclusion
4-Chloro-3,5-difluoroaniline is a synthetically valuable intermediate whose importance is rooted in its unique electronic and structural properties. The strategic combination of an activating amino group with deactivating, metabolically robust halogen substituents makes it a prized building block for medicinal chemists and agrochemical scientists. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for its safe and effective use in the synthesis of next-generation pharmaceuticals and advanced materials.
References
-
PubChem. (n.d.). 4-Chloro-3,5-difluoroaniline. Retrieved from [Link]
-
LookChem. (n.d.). Cas 136514-17-5, 2,3,6-Trifluorobenzonitrile. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-chloro-3,5-difluoroaniline. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 4-Chloro-3, 5-difluoroaniline, min 96%, 25 grams. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]
- Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.
- Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
-
Autech Industry Co.,Ltd. (n.d.). Exploring 3,5-Difluoroaniline: Properties, Applications, and Manufacturing. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Chloro-3,5-difluoroaniline. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
-
ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved from [Link]
-
Tony St John. (2018, April 13). NMR Analysis - Determining a Structure with IR and NMR [Video]. YouTube. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Chloro-3,5-difluoroaniline | C6H4ClF2N | CID 19436621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. calpaclab.com [calpaclab.com]
- 5. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. 4-Chloro-3,5-difluoroaniline [myskinrecipes.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. 136514-17-5 | CAS DataBase [chemicalbook.com]
